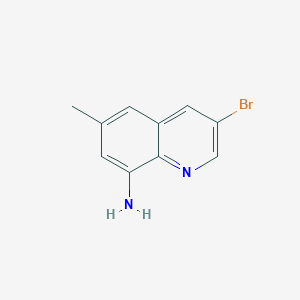
5-Bromo-2-iodopyridin-3-amine
Übersicht
Beschreibung
5-Bromo-2-iodopyridin-3-amine is a chemical compound with the CAS Number: 1180678-40-3 . It has a molecular weight of 298.91 and its molecular formula is C5H4BrIN2 . It is a solid substance and is stored under inert gas (nitrogen or Argon) at 2–8 °C .
Synthesis Analysis
The synthesis of similar compounds, such as 7-azaindoles, has been accomplished from 3-alkynyl-2-aminopyridines using acidic conditions, namely, a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H4BrIN2/c6-3-1-4 (8)5 (7)9-2-3/h1-2H,8H2 . The exact mass of the compound is 297.860229 .Physical And Chemical Properties Analysis
This compound has a density of 2.4±0.1 g/cm3 . Its boiling point is 308.2±42.0 °C at 760 mmHg , and it has a melting point of 111-112°C . The flash point of the compound is 140.2±27.9 °C .Wissenschaftliche Forschungsanwendungen
Catalytic Amination
5-Bromo-2-iodopyridin-3-amine plays a crucial role in catalytic amination processes. For instance, it is used in the selective amination of polyhalopyridines under palladium catalysis to yield products like 5-amino-2-chloropyridine with high efficiency and selectivity (Ji, Li, & Bunnelle, 2003). Additionally, copper-catalyzed selective C–N bond formation involving this compound has been demonstrated, highlighting its utility in synthesizing aminated products under mild and economical conditions (Roy et al., 2017).
Functionalization and Synthesis
The compound also finds application in the functionalization and synthesis of various chemical entities. For example, it is used in the functionalization of the pyridazin-3(2H)-one ring via palladium-catalyzed aminocarbonylation, leading to the synthesis of amides and amino-substituted bromopyridazinones (Takács et al., 2012). In a related study, 5-Bromo-2-chloro-4-fluoro-3-iodopyridine, a similar compound, has been identified as a valuable intermediate for the synthesis of pentasubstituted pyridines, demonstrating the versatility of halopyridines in medicinal chemistry (Wu et al., 2022).
Large-Scale Production and Handling
In the context of large-scale chemical production, this compound is relevant in processes like the oxidation of corresponding amines. A study on the synthesis of 5-Bromo-2-nitropyridine from the amine via hydrogen peroxide oxidation provides insights into handling and safety protocols for large-scale chemical processes (Agosti et al., 2017).
Intermediate in Chemical Reactions
Furthermore, this compound serves as a reactive intermediate in various chemical reactions. For instance, its transformation into 5-bromopyridyl-2-magnesium chloride, as part of the synthesis of functionalized pyridine derivatives, illustrates its role in the preparation of key intermediates for significant medicinal agents (Song et al., 2004).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The signal word for the compound is "Warning" . The hazard statements include H302, which indicates that it is harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (if in eyes: rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing) .
Eigenschaften
IUPAC Name |
5-bromo-2-iodopyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrIN2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCAXPWPOSJOPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855988 | |
| Record name | 5-Bromo-2-iodopyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1180678-40-3 | |
| Record name | 5-Bromo-2-iodopyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

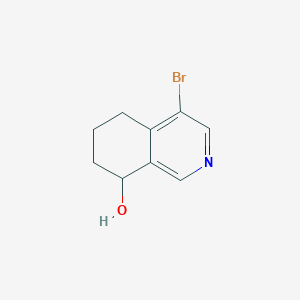
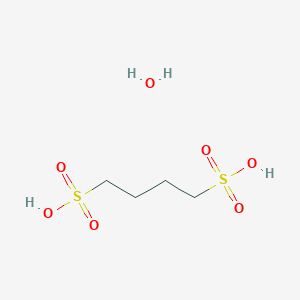
![tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1375936.png)


![6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one](/img/structure/B1375940.png)
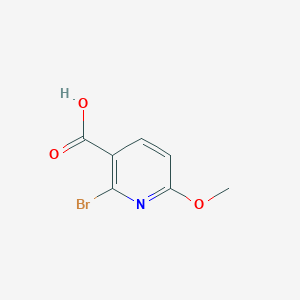
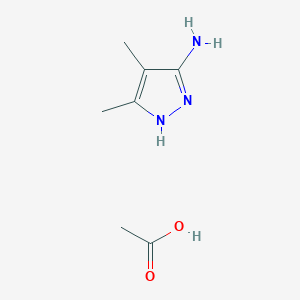
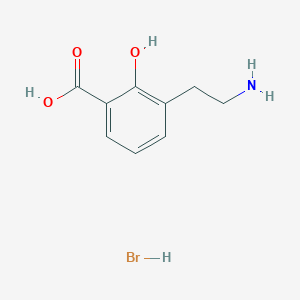
![2-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B1375946.png)
![1-Chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole](/img/structure/B1375948.png)


